molecular formula C17H18N2O B7492966 2-Pyridyl(2-benzylpyrrolizino) ketone

2-Pyridyl(2-benzylpyrrolizino) ketone

Cat. No.: B7492966
M. Wt: 266.34 g/mol
InChI Key: SODPRBDALQDIDL-UHFFFAOYSA-N
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Description

2-Pyridyl(2-benzylpyrrolizino) ketone is a compound that belongs to the class of heterocyclic ketones. These compounds are characterized by the presence of a ketone group attached to a heterocyclic ring. The 2-pyridyl group is a common pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridyl ketones typically involves the coupling of 2-lithiopyridine with esters. This reaction is carried out under nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The reaction is rapid and reliable, yielding 2-pyridyl ketones in good yields.

Industrial Production Methods

In an industrial setting, the synthesis of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method integrates traditional synthesis operations and speeds up the process, making it cost-efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl(2-benzylpyrrolizino) ketone can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

2-Pyridyl(2-benzylpyrrolizino) ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridyl(2-benzylpyrrolizino) ketone involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, forming stable complexes that can mimic the functional properties of natural metalloproteins . These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridyl ketone: A simpler analog with similar reactivity and applications.

    2-Pyridyl(2-benzyl)pyrrolidine: A structurally related compound with different pharmacological properties.

    2-Pyridyl(2-phenyl)pyrrolizine: Another analog with variations in biological activity.

Uniqueness

2-Pyridyl(2-benzylpyrrolizino) ketone stands out due to its unique combination of the 2-pyridyl and pyrrolizino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-benzylpyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(16-10-4-5-11-18-16)19-12-6-9-15(19)13-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPRBDALQDIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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